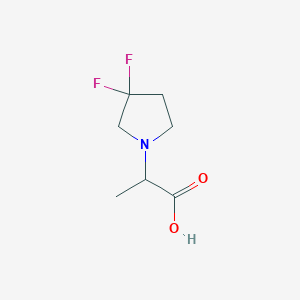

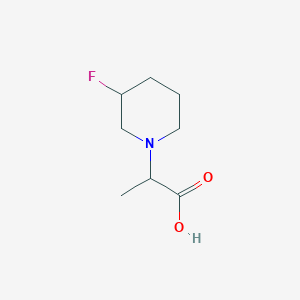

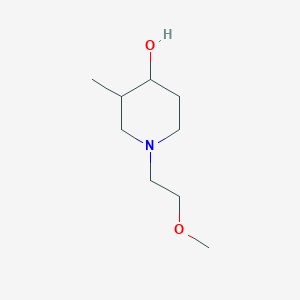

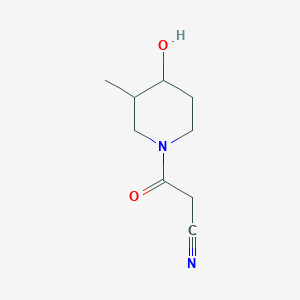

2-(3-Fluoropyrrolidin-1-yl)propanoic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI code for 3-(3-fluoropyrrolidin-1-yl)propanoic acid hydrochloride is1S/C7H12FNO2.ClH/c8-6-1-3-9(5-6)4-2-7(10)11;/h6H,1-5H2,(H,10,11);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 161.17 g/mol.Applications De Recherche Scientifique

1. Drug Discovery

- Application : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date .

- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Antiproliferative Properties of Organotin (IV) Carboxylate Compounds

- Application : The synthesis of novel triphenyltin(IV) compounds with oxaprozin (3-(4,5-diphenyloxazol-2-yl)propanoic acid), HL1, and the new propanoic acid derivatives .

- Methods : The ligands represent commercial drugs or their derivatives and the tin complexes have been characterized by standard analytical methods . The in vitro antiproliferative activity of both ligands and organotin (IV) compounds has been evaluated on several tumour cell lines .

- Results : Contrary to the inactive ligand precursors, all organotin (IV) carboxylates showed very good activity with IC 50 values ranging from 0.100 to 0.758 µM . According to the CV assay (IC 50 = 0.218 ± 0.025 µM), complex Ph3SnL1 demonstrated the highest cytotoxicity against the caspase 3 deficient MCF-7 cell line .

3. Synthesis of Fluorinated Pyridines

- Application : Fluoropyridines are of interest due to their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

- Methods : The review presents methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles .

4. Food Industry

- Application : Propanoic acid is commonly found in bread and other baked goods as a food preservative . It helps prevent mold and bacterial growth, thereby extending shelf life .

- Methods : Propanoic acid can be added to food during the manufacturing process .

- Results : The addition of propanoic acid can help to extend the shelf life of food products by preventing mold and bacterial growth .

5. Preparation of Coordination Polymers

- Application : 3-Pyridinepropionic acid has been used in the preparation of new coordination polymers of Ag, Cu, and Zn .

- Methods : The reaction is carried out with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in MeOH in the hydrothermal synthesis of coordination polymers .

- Results : The synthesis results in the formation of coordination polymers .

6. Synthesis of Fine Chemicals

- Application : Compounds like “2-(3-Fluoropyrrolidin-1-yl)propanoic acid” and their derivatives are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

- Methods : The specific methods of application or experimental procedures can vary widely depending on the specific fine chemical being synthesized .

- Results : The results or outcomes obtained can also vary widely, but in general, these compounds are crucial for the production of a wide range of products in the chemical industry .

7. Synthesis of Fluorinated Pyridines

- Application : Fluoropyridines are of interest due to their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

- Methods : The review presents methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propriétés

IUPAC Name |

2-(3-fluoropyrrolidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c1-5(7(10)11)9-3-2-6(8)4-9/h5-6H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGKBRJEOHZJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoropyrrolidin-1-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Fluoro-1-(propan-2-yl)piperidin-4-yl]methanamine](/img/structure/B1475334.png)